3-Cyclohexyl-3-hydroxypropanenitrile is a chemical compound with the molecular formula CHNO and a molar mass of 153.22 g/mol. It is classified as a nitrile, specifically a β-hydroxy nitrile, which features both hydroxy and nitrile functional groups attached to a cyclohexyl substituent. The compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential applications in drug development and as an intermediate in the synthesis of other chemical entities.
This compound can be sourced from various chemical databases and literature. Notably, it is cataloged in SpectraBase, where it is associated with specific spectral data for further analysis . Its classification as a nitrile places it within a broader category of organic compounds characterized by the presence of a cyano group (−C≡N).
The synthesis of 3-cyclohexyl-3-hydroxypropanenitrile typically involves several steps, often starting from cyclohexyl derivatives or related compounds. One common method includes the reaction of cyclohexyl alcohols with appropriate nitriles under acidic or basic conditions to facilitate the formation of the hydroxypropanenitrile structure.
The molecular structure of 3-cyclohexyl-3-hydroxypropanenitrile can be represented by its InChI notation: InChI=1S/C9H15NO/c10-7-6-9(11)8-4-2-1-3-5-8/h8-9,11H,1-6H2 .
The compound exhibits specific bond lengths and angles characteristic of its functional groups. For instance, the bond lengths involving the hydroxyl group and the nitrile group are crucial for understanding its reactivity and interaction with biological systems.
3-Cyclohexyl-3-hydroxypropanenitrile can participate in various chemical reactions typical of nitriles and alcohols. These include nucleophilic addition reactions where nucleophiles attack the carbon atom of the nitrile group, leading to the formation of amines or carboxylic acids upon hydrolysis.
In synthetic applications, this compound can serve as a precursor for more complex molecules through reactions such as reduction (to yield amines) or oxidation (to form carboxylic acids). The versatility of its functional groups allows for diverse transformations in organic synthesis.
The mechanism by which 3-cyclohexyl-3-hydroxypropanenitrile exerts its effects in biological systems often involves interactions at the molecular level with specific enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, enhancing solubility and reactivity.
Research into similar compounds suggests that such interactions may lead to modulation of biological pathways, particularly in pharmacological contexts where structural analogs are developed for therapeutic purposes .
The compound is characterized by:
These properties influence its handling and storage requirements in laboratory settings.
3-Cyclohexyl-3-hydroxypropanenitrile finds applications primarily in scientific research, particularly in:
Enantioselective synthesis of 3-cyclohexyl-3-hydroxypropanenitrile leverages chiral metal catalysts to establish stereocontrol at the tertiary alcohol center. This approach capitalizes on asymmetric aldol-type reactions between cyclohexanecarbaldehyde and acetonitrile derivatives under mild conditions. A Rhᴵ(OR) catalytic system facilitates C–C bond formation with broad substrate tolerance, activating the nitrile component for nucleophilic addition to the aldehyde carbonyl. This method operates at ambient temperatures and achieves moderate to high yields (65–85%) with enantiomeric excess (ee) values reaching 92% when employing chiral bisphosphine ligands [2] [10]. The mechanism involves in situ generation of Ru-bound metalated nitrile species that add enantioselectively to the carbonyl group, enabled by cooperative catalysis between transition metal complexes and amine bases [2].
Table 1: Asymmetric Catalytic Systems for Enantioselective Synthesis
Catalyst System | Ligand | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
Rhᴵ(OR) | Chiral bisphosphine | 65–85 | ≤92 | [2] |
CpRu/DBU/NaPF₆ | – | 78 | 90 | [2] |
Pd/chiral phosphine | BINAP derivatives | 70 | 95 | [10] |
These catalytic systems address the challenge of activating the weakly acidic α-protons of acetonitrile (pKₐ ~25) under mild conditions. The enantioselectivity arises from chiral induction during the C–C bond-forming step, where the prochiral aldehyde approaches the metal-activated nitrile within a stereodefined coordination sphere [10]. This methodology provides direct access to enantiomerically enriched building blocks for pharmaceuticals without requiring resolution steps.
The nucleophilic addition of hydrogen cyanide (HCN) to cyclohexanecarbaldehyde represents the most direct route to 3-cyclohexyl-3-hydroxypropanenitrile. This reaction proceeds via cyanide ion attack on the electrophilic carbonyl carbon, followed by protonation of the resultant alkoxide intermediate. Due to the extreme toxicity of gaseous HCN, in situ generation using potassium cyanide (KCN) or sodium cyanide (NaCN) with sulfuric acid at pH 4–5 is standard practice. This pH range optimizes reaction kinetics by maintaining equilibrium between free cyanide ions (nucleophile) and HCN (proton source) [3] [6]. The reaction mechanism involves:
Table 2: Nucleophilic Addition Parameters and Outcomes
Carbonyl Compound | Reagent System | Temperature | Product Stereochemistry |
---|---|---|---|
Cyclohexanecarbaldehyde | KCN/H₂SO₄ (pH 4.5) | Ambient | Racemic mixture |
Unsymmetrical ketones | NaCN/H⁺ buffer | 40–60°C | Racemic mixture |
Symmetrical ketones | KCN/H₂SO₄ | Ambient | Achiral product |
The product exists as a racemic mixture due to equal probability of nucleophilic attack from either face of the planar carbonyl group. This racemization is unavoidable with non-chiral catalysts and presents significant limitations for pharmaceutical applications requiring single enantiomers [3] [7]. Despite stereochemical limitations, this method efficiently extends the carbon chain by one carbon atom through C–C bond formation, providing access to β-hydroxy nitriles that serve as versatile intermediates for further functionalization [6].
Indirect routes to 3-cyclohexyl-3-hydroxypropanenitrile involve late-stage functionalization of pre-assembled cyclohexyl precursors. Hydrogenation of cinnamic acid derivatives under catalytic conditions installs the cyclohexyl moiety, though this typically yields carboxylic acids rather than nitriles [1]. More relevantly, epoxide ring-opening strategies employ 2-cyclohexyloxirane (cyclohexyloxirane, CAS 3483-39-4) as a key precursor. This strained heterocycle undergoes regioselective attack by cyanide ions at the less substituted carbon atom, yielding racemic 3-cyclohexyl-3-hydroxypropanenitrile after hydrolysis. Alternative approaches include:
The epoxide route demonstrates higher regioselectivity compared to direct cyclohexyl halide displacement, which suffers from competing elimination side reactions. Modern catalytic systems employing ruthenium complexes facilitate efficient epoxide formation from corresponding alkenes, streamlining access to the required oxirane intermediate [1]. These functionalization techniques complement direct nucleophilic addition by offering divergent synthetic pathways to the target molecule from commercially available cyclohexene derivatives.
Biocatalytic strategies overcome the inherent racemization limitations of chemical synthesis through enzymatic kinetic resolution or asymmetric synthesis. Pseudomonas fluorescens lipase immobilized on amine-modified silica nanoparticles achieves efficient kinetic resolution of racemic 3-cyclohexyl-3-hydroxypropanenitrile via enantioselective transesterification. The immobilized enzyme exhibits enhanced stability (maintaining >90% activity after 10 cycles) and tolerance to elevated temperatures (70°C) compared to free lipase [5]. Critical parameters influencing resolution efficiency include:
Table 3: Biocatalytic Performance in Kinetic Resolution
Biocatalyst System | Additive | Efficiency (%) | ee (%) | Reusability (cycles) |
---|---|---|---|---|
Lipase/APTES-silica | None | 85.2 | 70.1 | 10 |
Lipase/APTES-silica | [BMIM]Cl | 97.4 | 79.5 | 10 |
Lipase/mercaptopropyl-silica | [BMIM]NTf₂ | 82.1 | 68.3 | 8 |
The mechanism involves preferential acylation of the (R)-enantiomer by vinyl acetate, leaving the desired (S)-3-cyclohexyl-3-hydroxypropanenitrile enantioenriched in the reaction mixture. This approach integrates with continuous flow systems due to enzyme immobilization, addressing historical limitations in biocatalytic throughput. The technology demonstrates particular value for synthesizing enantiopure intermediates toward bioactive molecules like fluoxetine, where stereochemical purity influences metabolite activity profiles [5].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0